molecular formula C9H9ClO3 B15326182 methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate

methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B15326182
M. Wt: 200.62 g/mol
InChI Key: GISNRFMQCNBYDG-QMMMGPOBSA-N
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Description

Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate, a member of the ester class of organic compounds, is an intriguing substance due to its distinctive structure and potential applications. This compound consists of a methyl group, a 4-chlorophenyl group, and a hydroxyacetate moiety. Its structural composition grants it unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of the corresponding acid. One common method is to react 4-chlorophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This esterification reaction proceeds under reflux conditions, yielding the desired ester after purification.

Industrial Production Methods: In industrial settings, the production of this compound might employ more efficient and scalable processes. Continuous flow synthesis, catalytic esterification, and advanced purification techniques such as crystallization or distillation can be utilized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidative reactions, particularly on the hydroxy group, potentially forming carbonyl-containing derivatives.

  • Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, primarily affecting the chlorine atom.

Common Reagents and Conditions:
  • Oxidation: Use of oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a metal catalyst.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products:
  • Oxidation: Formation of compounds like 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

  • Reduction: Conversion to 2-(4-chlorophenyl)ethanol.

  • Substitution: Production of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate serves as a valuable intermediate in organic synthesis. Its unique reactivity profile makes it suitable for the preparation of complex molecules, especially in the development of new pharmaceuticals.

Biology: In biological research, this compound can be utilized to study enzyme-catalyzed ester hydrolysis, offering insights into metabolic pathways and enzyme kinetics.

Medicine: The compound’s potential pharmacological properties are of interest in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound can be employed as a building block for the synthesis of agrochemicals, perfumes, and other specialty chemicals.

Mechanism of Action

Effects and Molecular Targets: The exact mechanism of action of methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate depends on its specific application. In general, the compound may interact with various enzymes, receptors, or other molecular targets, leading to desired biological effects. For instance, its interaction with esterases can result in hydrolysis, producing biologically active metabolites.

Pathways Involved: In medicinal chemistry, pathways involving this compound might include metabolic activation or deactivation through enzymatic reactions. It could also influence signaling pathways by modulating receptor activity or inhibiting key enzymes.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl(2S)-2-phenyl-2-hydroxyacetate: Lacks the chlorine atom, which may affect its reactivity and pharmacological properties.

  • Ethyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate: Substitution of the methyl group with an ethyl group, potentially altering its physical and chemical characteristics.

  • Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate: Contains a bromine atom instead of chlorine, possibly leading to different reactivity and biological activity.

Uniqueness: Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate’s unique structural features, particularly the presence of the 4-chlorophenyl group, endow it with distinctive properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various scientific fields.

This should cover the detailed aspects of this compound, from its synthesis to its potential applications. Any thoughts or additional details you’d like to explore?

Biological Activity

Methyl(2S)-2-(4-chlorophenyl)-2-hydroxyacetate, an organic compound with the molecular formula C10H11ClO3, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chiral center and a unique arrangement of functional groups, particularly the 4-chlorophenyl moiety, which may enhance its interactions with biological targets. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C10H11ClO3
  • Chirality : The compound has a chiral center at the second carbon atom.
  • Functional Groups : Contains a hydroxyl group and a methyl ester, contributing to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various pharmacological effects:

  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : The presence of the chlorophenyl group may enhance its interaction with microbial targets, indicating possible use as an antimicrobial agent.
  • Analgesic Effects : Structural analogs have been linked to pain relief, positioning this compound as a candidate for analgesic development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Binding Affinity : The chlorophenyl substituent enhances binding affinity to biological targets, potentially modulating their activity through competitive inhibition or allosteric effects.
  • Hydrogen Bonding : The hydroxyl and ester groups can participate in hydrogen bonding, further stabilizing interactions with target proteins.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : Use of appropriate precursors such as 4-chlorophenol and acetyl chloride.
  • Reagents : Common reagents include potassium permanganate for oxidation and sodium methoxide for substitution reactions.
  • Yield Optimization : Adjusting solvent conditions and catalysts can enhance yield and purity.

Study 1: Antiplatelet Activity

A study highlighted the synthesis of related compounds as intermediates for antiplatelet drugs like Clopidogrel. This compound was noted for its potential role in enhancing the efficacy of such drugs through structural modifications .

Study 2: Enzyme Interaction

Research utilizing molecular docking simulations demonstrated that variations in the chlorophenyl substituent significantly affected binding profiles with target enzymes. This suggests that fine-tuning the structure could lead to improved pharmacological properties .

Applications

The potential applications of this compound span multiple fields:

  • Pharmaceutical Development : Its unique structure makes it a candidate for developing new anti-inflammatory and analgesic medications.
  • Research Tool : It can serve as a model compound for studying enzyme interactions and drug design strategies.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1

InChI Key

GISNRFMQCNBYDG-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)Cl)O

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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